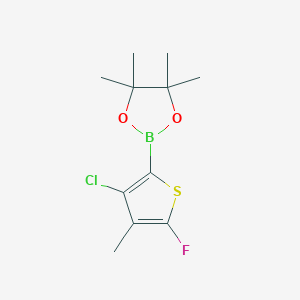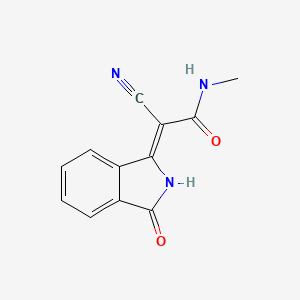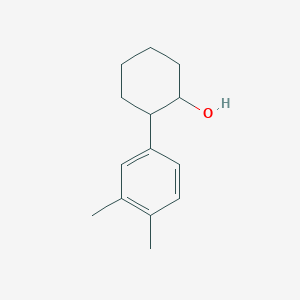
trans-2-(3,4-Dimethylphenyl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(3,4-Dimethylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with a 3,4-dimethylphenyl group at the second position and a hydroxyl group in the trans configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4-Dimethylphenyl)cyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of 2-(3,4-dimethylphenyl)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure to yield the desired trans product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: trans-2-(3,4-Dimethylphenyl)cyclohexanol can undergo oxidation reactions to form the corresponding ketone, 2-(3,4-dimethylphenyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various derivatives, such as trans-2-(3,4-dimethylphenyl)cyclohexane, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers. For example, reacting with acetic anhydride can yield the corresponding acetate ester.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Acetic anhydride, Alcohols
Major Products Formed:
Oxidation: 2-(3,4-Dimethylphenyl)cyclohexanone
Reduction: trans-2-(3,4-Dimethylphenyl)cyclohexane
Substitution: Esters and ethers of this compound
科学研究应用
Chemistry: trans-2-(3,4-Dimethylphenyl)cyclohexanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of cyclohexanol derivatives on cellular processes. It may also serve as a model compound for investigating the metabolism and biotransformation of similar structures.
Medicine: While specific medical applications of this compound are not well-documented, cyclohexanol derivatives are known to possess various pharmacological properties. Research into this compound could potentially lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of fragrances, flavors, and other fine chemicals. Its unique structure makes it valuable for creating specialized products.
作用机制
The mechanism of action of trans-2-(3,4-Dimethylphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. As a cyclohexanol derivative, it may interact with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects.
相似化合物的比较
- trans-2-Phenylcyclohexanol
- trans-2-(4-Methylphenyl)cyclohexanol
- cis-2-(3,4-Dimethylphenyl)cyclohexanol
Comparison: trans-2-(3,4-Dimethylphenyl)cyclohexanol is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to trans-2-Phenylcyclohexanol, the additional methyl groups may enhance hydrophobic interactions and alter the compound’s solubility. The trans configuration also distinguishes it from its cis isomer, affecting its conformational stability and reactivity.
属性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3 |
InChI 键 |
FGDFUXHRYRMOID-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2CCCCC2O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine; (+)-4-[1-Hydroxy-1-](/img/structure/B13404025.png)
![1-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine](/img/structure/B13404038.png)
![[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3S,4R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B13404042.png)
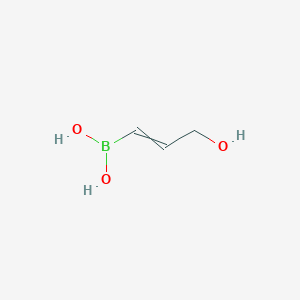
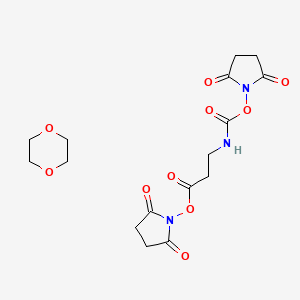
![(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B13404060.png)
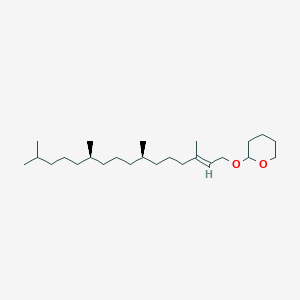
![4-[(1S)-1-aminoethyl]benzoicacid methyl ester sulfate](/img/structure/B13404066.png)
![1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13404073.png)
![N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine](/img/structure/B13404079.png)
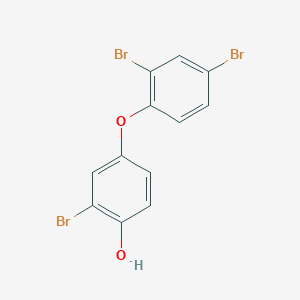
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene disulfonate,disodium salt](/img/structure/B13404095.png)
